molecular formula C27H29ClN4O4S B11655562 (6Z)-6-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11655562
M. Wt: 541.1 g/mol
InChI Key: OSPGXWXVZWBCSV-IQZWZXOTSA-N
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Description

The compound “(6Z)-6-[(3-CHLORO-5-METHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thiadiazole ring fused with a pyrimidine ring, along with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole-pyrimidine structure. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the various substituents, such as the chloro, methoxy, and phenoxy groups, is carried out through substitution reactions under controlled conditions. Common reagents used in these reactions include halogenating agents, alkylating agents, and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy and phenoxy groups makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Possible applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-[(3-CHLORO-5-METHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: This compound itself.

    Other Thiadiazole-Pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Heterocyclic Compounds: Other heterocyclic compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H29ClN4O4S

Molecular Weight

541.1 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-5-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H29ClN4O4S/c1-6-23-31-32-25(29)19(26(33)30-27(32)37-23)12-17-13-20(28)24(22(14-17)34-5)36-10-9-35-21-11-16(4)7-8-18(21)15(2)3/h7-8,11-15,29H,6,9-10H2,1-5H3/b19-12-,29-25?

InChI Key

OSPGXWXVZWBCSV-IQZWZXOTSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=C(C=CC(=C4)C)C(C)C)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=C(C=CC(=C4)C)C(C)C)OC)C(=O)N=C2S1

Origin of Product

United States

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